molecular formula C30H58O4S2 B14204268 Benzene-1,4-diol;1-hexylsulfinylhexane CAS No. 828249-67-8

Benzene-1,4-diol;1-hexylsulfinylhexane

Cat. No.: B14204268
CAS No.: 828249-67-8
M. Wt: 546.9 g/mol
InChI Key: RPVQDHPNKYKKDK-UHFFFAOYSA-N
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Description

Benzene-1,4-diol;1-hexylsulfinylhexane is a compound that combines the structural features of benzene-1,4-diol (also known as hydroquinone) and 1-hexylsulfinylhexane. Benzene-1,4-diol is an aromatic organic compound with two hydroxyl groups bonded to a benzene ring in a para position. This compound is known for its applications in various fields, including photography, cosmetics, and medicine. The addition of the 1-hexylsulfinylhexane moiety introduces unique properties to the compound, making it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,4-diol;1-hexylsulfinylhexane typically involves the following steps:

    Preparation of Benzene-1,4-diol: Benzene-1,4-diol can be synthesized through the oxidation of aniline or the reduction of quinone.

    Preparation of 1-Hexylsulfinylhexane: This compound can be synthesized by the oxidation of 1-hexylsulfanylhexane using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reaction: The final step involves the coupling of benzene-1,4-diol with 1-hexylsulfinylhexane under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-diol;1-hexylsulfinylhexane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in benzene-1,4-diol can be oxidized to form quinones.

    Reduction: The sulfinyl group in 1-hexylsulfinylhexane can be reduced to a sulfide.

    Substitution: The aromatic ring in benzene-1,4-diol can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Quinones and sulfoxides.

    Reduction: Hydroquinone and sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene-1,4-diol;1-hexylsulfinylhexane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including its role in skin lightening and treatment of hyperpigmentation.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene-1,4-diol;1-hexylsulfinylhexane involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups in benzene-1,4-diol can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Enzyme Inhibition: The compound can inhibit enzymes involved in melanin synthesis, leading to its use in skin lightening products.

    Cellular Pathways: It can modulate cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Benzene-1,4-diol;1-hexylsulfinylhexane can be compared with other similar compounds:

    Hydroquinone (Benzene-1,4-diol): Known for its use in skin lightening and as a photographic developer.

    Catechol (Benzene-1,2-diol): Used in the synthesis of pharmaceuticals and as an antioxidant.

    Resorcinol (Benzene-1,3-diol): Used in the production of resins and as a chemical intermediate.

Uniqueness

The combination of benzene-1,4-diol and 1-hexylsulfinylhexane introduces unique properties, such as enhanced stability and specific reactivity, making it valuable in various applications.

Properties

CAS No.

828249-67-8

Molecular Formula

C30H58O4S2

Molecular Weight

546.9 g/mol

IUPAC Name

benzene-1,4-diol;1-hexylsulfinylhexane

InChI

InChI=1S/2C12H26OS.C6H6O2/c2*1-3-5-7-9-11-14(13)12-10-8-6-4-2;7-5-1-2-6(8)4-3-5/h2*3-12H2,1-2H3;1-4,7-8H

InChI Key

RPVQDHPNKYKKDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)CCCCCC.CCCCCCS(=O)CCCCCC.C1=CC(=CC=C1O)O

Origin of Product

United States

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